molecular formula C11H10O5 B1618483 4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid CAS No. 77664-74-5

4-(2-Methoxyphenyl)-2,4-dioxobutanoic acid

Cat. No. B1618483
Key on ui cas rn: 77664-74-5
M. Wt: 222.19 g/mol
InChI Key: PZBLAHYFKVIGFG-UHFFFAOYSA-N
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Patent
US08822451B2

Procedure details

To a stirred solution of diethyl oxalate (16 g, 110 mmol) and sodium ethoxide (100 mL, 21% by wt. in ethanol, 300 mmol) was added dropwise a solution of 2-methoxy acetophenone (15 g, 100 mmol) in ethanol (100 mL). The reaction mixture was allowed to stir at ambient temperature overnight. The resulting solution was concentrated to approximately 50 mL on a rotary evaporator, followed by partitioning between diethyl ether (100 mL) and water (250 mL). The aqueous layer was adjusted to pH=3 with conc. HCl to give a suspension with a fine white precipitate, which was heated at 100° C. for 5-10 minutes followed by cooling in an ice bath for 1 h. The precipitate was filtered, washed with water (20 mL), and dried overnight under high vacuum to give 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid. 1H NMR (300 MHz, CDCl3) δ 7.96 (q, J=9.0, 3.0 Hz, 1H), 7.53 (t, J=6.0 Hz, 1H), 7.47 (s, 0.9H keto form), 7.24 (s, 1.1H enol form), 7.06 (t, J=6.0 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H), 3.97 (s, 3H). ESI-MS m/z 220.9 (M−H)−.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=[O:7])[C:2]([O:4]CC)=O.[O-:11][CH2:12]C.[Na+].CO[CH2:17][C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:19]>C(O)C>[CH3:12][O:11][C:25]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:18](=[O:19])[CH2:17][C:2](=[O:4])[C:1]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
COCC(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated to approximately 50 mL on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
by partitioning between diethyl ether (100 mL) and water (250 mL)
CUSTOM
Type
CUSTOM
Details
to give a suspension with a fine white precipitate, which
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° C. for 5-10 minutes
Duration
7.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice bath for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (20 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C(CC(C(=O)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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